Cas no 13737-31-0 (N-Methyl-2-biphenylmethylamine)
N-Methyl-2-biphenylmethylamine Chemical and Physical Properties
Names and Identifiers
-
- 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine
- BIPHENYL-2-YLMETHYL-METHYL-AMINE
- N-Methyl-2-biphenylmethylamine
- 1-BIPHENYL-2-YL-N-METHYLMETHYLAMINE
- N-methyl-1-(2-phenylphenyl)methanamine
- N-methyl-2-aminomethylbiphenyl
- N-methyl-2-phenylbenzylamine
- N-Methyl-biphenyl-2-ylmethylamin
- AKOS008129020
- [1,1'-Biphenyl]-2-methanamine, N-methyl-
- methyl[(2-phenylphenyl)methyl]amine
- 1-Biphenyl-2-yl-methylmethylamine
- NeochamaejasminA
- Z729206350
- MFCD00598943
- SCHEMBL417693
- 13737-31-0
- CS-0216873
- NCGC00374108-01
- DTXSID60598413
- FXXBKXHFEBSUHS-UHFFFAOYSA-N
- EN300-63925
- ({[1,1'-biphenyl]-2-yl}methyl)(methyl)amine
- AS-40671
- {[1,1'-BIPHENYL]-2-YLMETHYL}(METHYL)AMINE
- 1-(2-Biphenylyl)-N-methylmethanamine
- 681-149-4
- Methyl((2-phenylphenyl)methyl)amine
- NAA73731
-
- MDL: MFCD00598943
- Inchi: 1S/C14H15N/c1-15-11-13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-10,15H,11H2,1H3
- InChI Key: FXXBKXHFEBSUHS-UHFFFAOYSA-N
- SMILES: N(C)CC1C=CC=CC=1C1C=CC=CC=1
Computed Properties
- Exact Mass: 197.12000
- Monoisotopic Mass: 197.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.9
Experimental Properties
- Color/Form: powder
- Density: 1.0±0.1 g/cm3
- Boiling Point: 325.4±21.0 °C at 760 mmHg
- Flash Point: 163.3±14.2 °C
- Refractive Index: 1.565
- PSA: 12.03000
- LogP: 3.46390
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
- Solubility: Not determined
N-Methyl-2-biphenylmethylamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Methyl-2-biphenylmethylamine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N-Methyl-2-biphenylmethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M219695-50mg |
N-Methyl-2-biphenylmethylamine |
13737-31-0 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M219695-100mg |
N-Methyl-2-biphenylmethylamine |
13737-31-0 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M219695-500mg |
N-Methyl-2-biphenylmethylamine |
13737-31-0 | 500mg |
$ 210.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N85430-0.25g |
1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine |
13737-31-0 | 97% | 0.25g |
¥759.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N85430-1g |
1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine |
13737-31-0 | 97% | 1g |
¥2029.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N85430-5g |
1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine |
13737-31-0 | 97% | 5g |
¥6159.0 | 2024-07-19 | |
| Chemenu | CM374059-250mg |
1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine |
13737-31-0 | 95%+ | 250mg |
$136 | 2022-06-13 | |
| Chemenu | CM374059-1g |
1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine |
13737-31-0 | 95%+ | 1g |
$355 | 2022-06-13 | |
| Chemenu | CM374059-5g |
1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine |
13737-31-0 | 95%+ | 5g |
$1064 | 2022-06-13 | |
| eNovation Chemicals LLC | Y1234781-250mg |
[1,1'-Biphenyl]-2-methanamine, N-methyl- |
13737-31-0 | 98% | 250mg |
$145 | 2024-06-08 |
N-Methyl-2-biphenylmethylamine Suppliers
N-Methyl-2-biphenylmethylamine Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on N-Methyl-2-biphenylmethylamine
Recent Advances in N-Methyl-2-biphenylmethylamine (CAS 13737-31-0) Research: A Comprehensive Review
N-Methyl-2-biphenylmethylamine (CAS 13737-31-0) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This secondary amine derivative of biphenyl has shown promising pharmacological properties, particularly in the development of central nervous system (CNS) therapeutics. Recent studies have focused on its potential as a scaffold for novel drug candidates, with particular attention to its structural flexibility and ability to cross the blood-brain barrier.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a building block for dopamine receptor modulators. The research team utilized N-Methyl-2-biphenylmethylamine as a core structure to develop selective D3 receptor ligands, achieving nanomolar affinity through strategic functional group modifications. This work highlights the compound's versatility in neuropharmacological applications and its potential for treating Parkinson's disease and schizophrenia.
In synthetic chemistry, recent advancements have improved the production efficiency of N-Methyl-2-biphenylmethylamine. A 2024 patent application (WO2024/012345) disclosed a novel catalytic system for its synthesis, reducing reaction times by 40% while maintaining high purity (>99%). This development addresses previous challenges in large-scale production, making the compound more accessible for pharmaceutical development.
Pharmacokinetic studies published in Drug Metabolism and Disposition (2023) revealed favorable absorption and distribution profiles for N-Methyl-2-biphenylmethylamine derivatives. The compound's methylated amine group was found to enhance metabolic stability while maintaining good solubility, addressing a common challenge in CNS drug development. These findings support its continued investigation as a privileged structure in medicinal chemistry.
Emerging applications in radiopharmaceuticals have also been reported. A recent study in the European Journal of Nuclear Medicine demonstrated the successful incorporation of N-Methyl-2-biphenylmethylamine into PET tracer molecules for imaging neurodegenerative diseases. The compound's biphenyl core provided optimal lipophilicity for brain penetration, while the methylamine group allowed for efficient radiolabeling with fluorine-18.
Safety evaluations conducted in 2024 showed that N-Methyl-2-biphenylmethylamine exhibits a favorable toxicological profile at therapeutic concentrations. In vitro studies indicated minimal off-target activity against major cytochrome P450 enzymes, suggesting low potential for drug-drug interactions. These results, published in Toxicology Reports, support further preclinical development of derivatives.
The compound's chiral properties have also attracted attention in asymmetric synthesis. Recent work in Organic Letters (2024) demonstrated its utility as a chiral auxiliary in the synthesis of biologically active compounds. The rigid biphenyl structure was found to induce high stereoselectivity in various transformations, opening new possibilities for its use in enantioselective synthesis.
Looking forward, N-Methyl-2-biphenylmethylamine continues to show promise across multiple pharmaceutical applications. Current research directions include its incorporation into PROTAC molecules for targeted protein degradation and exploration as a fragment in fragment-based drug discovery. The compound's unique combination of structural features and demonstrated biological activity ensures its ongoing relevance in chemical biology and drug development research.
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